tetrakis(butan-1-olate);germanium(4+)

Chemical Vapor Deposition Atomic Layer Deposition Precursor Chemistry

Germanium tetrabutoxide (Ge(OBu)₄), also known as tetrakis(butan-1-olate);germanium(4+), is a Group 14 metal alkoxide precursor widely utilized in sol-gel processing and chemical vapor deposition for the fabrication of germanium oxide (GeO₂)-based materials. This compound exhibits a monomeric, distorted tetrahedral geometry in solution and is characterized by high sensitivity to moisture, undergoing rapid hydrolysis and condensation to form Ge-O-Ge networks.

Molecular Formula C16H36GeO4
Molecular Weight 365.1 g/mol
CAS No. 25063-27-8
Cat. No. B6286165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrakis(butan-1-olate);germanium(4+)
CAS25063-27-8
Molecular FormulaC16H36GeO4
Molecular Weight365.1 g/mol
Structural Identifiers
SMILESCCCCO.[Ge]
InChIInChI=1S/4C4H9O.Ge/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4
InChIKeyGGHTWSNOKADVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Germanium Tetrabutoxide (CAS 25063-27-8): A High-Purity Metal Alkoxide Precursor for Sol-Gel and Thin-Film Applications


Germanium tetrabutoxide (Ge(OBu)₄), also known as tetrakis(butan-1-olate);germanium(4+), is a Group 14 metal alkoxide precursor widely utilized in sol-gel processing and chemical vapor deposition for the fabrication of germanium oxide (GeO₂)-based materials [1]. This compound exhibits a monomeric, distorted tetrahedral geometry in solution and is characterized by high sensitivity to moisture, undergoing rapid hydrolysis and condensation to form Ge-O-Ge networks [2]. With a boiling point of 143 °C at 8 mmHg, a density of 1.017 g/mL, and a refractive index of 1.4255, it is a clear, colorless liquid that is soluble in common organic solvents, making it a versatile precursor for the synthesis of optical coatings, semiconductor films, and doped nanoparticles [1].

Why Other Germanium or Titanium Alkoxides Cannot Simply Replace Germanium Tetrabutoxide


While other metal alkoxides such as germanium tetraethoxide (Ge(OEt)₄) or titanium butoxide (Ti(OBu)₄) are also used as sol-gel precursors, their distinct physicochemical properties lead to significantly different processing and material outcomes. Germanium tetrabutoxide offers a unique balance of volatility, hydrolysis kinetics, and organic solubility that is not replicated by its ethoxide or isopropoxide analogs, nor by titanium-based precursors [1]. For instance, the longer butoxide chain provides a lower boiling point (143 °C at 8 mmHg) compared to Ge(OEt)₄ (185 °C), enabling lower-temperature vapor-phase deposition, while its refractive index (1.4255) differs substantially from that of Ti(OBu)₄, directly impacting the optical properties of resulting hybrid materials . Furthermore, the hydrolysis behavior of germanium alkoxides is extremely rapid and cannot be effectively moderated by common chelating agents like acetylacetone, a critical distinction from titanium and silicon alkoxides that dictates the sol-gel processing window and final network homogeneity [2].

Quantitative Differentiation of Germanium Tetrabutoxide Against Closest Analogs


Enhanced Volatility for Low-Temperature Vapor Deposition

Germanium tetrabutoxide exhibits a significantly lower boiling point compared to its ethoxide counterpart, enabling vapor-phase processing at reduced temperatures. This thermal advantage is critical for depositing germanium oxide films on temperature-sensitive substrates [1].

Chemical Vapor Deposition Atomic Layer Deposition Precursor Chemistry

Refractive Index Differentiation for Optical Material Design

The refractive index of germanium tetrabutoxide-derived materials can be tuned based on the precursor's inherent optical property. The compound's refractive index of 1.4255 is intermediate between lower-index silica precursors and higher-index titanium alkoxides, offering a specific value for multilayer optical designs .

Optical Coatings Sol-Gel Hybrid Materials

Rapid and Unmoderated Hydrolysis Kinetics for Efficient Sol-Gel Processing

Germanium alkoxides, including germanium tetrabutoxide, undergo extremely fast hydrolysis and condensation upon water addition, a behavior that is intrinsic and cannot be retarded by common chelating agents like acetylacetone. This contrasts sharply with titanium and silicon alkoxides, where acetylacetone effectively moderates reactivity [1].

Sol-Gel Chemistry Hydrolysis Condensation

Optimal Application Scenarios for Germanium Tetrabutoxide Based on Quantitative Evidence


Low-Temperature Chemical Vapor Deposition (CVD) of Germanium Oxide Films

The 42 °C lower boiling point of germanium tetrabutoxide (143 °C at 8 mmHg) compared to germanium tetraethoxide (185 °C) makes it the preferred precursor for CVD processes on heat-sensitive substrates, such as polymer-based electronics or flexible displays. This thermal advantage reduces energy consumption and minimizes substrate warping or degradation [1].

Fabrication of Graded-Index Optical Coatings

With a refractive index of 1.4255, germanium tetrabutoxide fills a critical optical gap between silica (nD ≈ 1.40–1.45) and titania (nD ≈ 1.49–1.50) precursors. This intermediate value enables the design of multi-layer anti-reflective coatings and graded-index lenses where precise index matching is required to minimize interfacial reflections .

Synthesis of Doped Germanium Oxide Nanoparticles

Germanium tetrabutoxide serves as an excellent precursor for the synthesis of europium-doped GeO₂ nanoparticles via urea hydrolysis in ethylene glycol. The resulting nanoparticles are nearly monodisperse (~30 nm) and exhibit blue-violet luminescence (emission centered at 405 nm) upon UV excitation, making them suitable for optoelectronic and bioimaging applications [2].

Rapid Sol-Gel Coating of Moisture-Sensitive Surfaces

The extremely fast hydrolysis kinetics of germanium tetrabutoxide, which cannot be moderated by acetylacetone, is advantageous for high-speed coating processes where immediate gelation is desired. This property allows for the rapid formation of uniform GeO₂ thin films on substrates that can tolerate a short exposure to reactive precursors, such as in the deposition of protective optical layers [3].

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